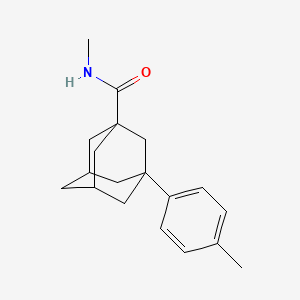

N-methyl-3-(4-methylphenyl)-1-adamantanecarboxamide

Overview

Description

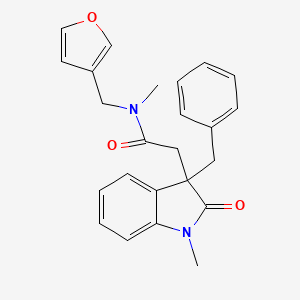

“N-methyl-3-(4-methylphenyl)-1-adamantanecarboxamide” is a complex organic compound. It contains an adamantine core, which is a type of diamondoid and one of the most stable organic compounds due to its cage-like structure. Attached to this core is a carboxamide group, which is common in many bioactive compounds and pharmaceuticals. The presence of a 4-methylphenyl group (also known as p-tolyl group) suggests that this compound may have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would have an adamantine core, a carboxamide group, and a p-tolyl group. The three-dimensional structure of the adamantine core could potentially allow for interesting interactions in biological systems .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, carboxamides can participate in various organic reactions, including hydrolysis, reduction, and reactions with organometallic reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the adamantine core could potentially make the compound quite stable. The carboxamide group could allow for hydrogen bonding .Mechanism of Action

The exact mechanism of action of N-methyl-3-(4-methylphenyl)-1-adamantanecarboxamide is not fully understood, but it is believed to act as a modulator of the NMDA receptor, a type of glutamate receptor that is involved in the regulation of synaptic plasticity and learning and memory processes.

Biochemical and Physiological Effects:

Studies have shown that this compound can protect neurons from oxidative stress and excitotoxicity, two processes that are believed to contribute to the development of neurodegenerative diseases. Additionally, this compound has been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-methyl-3-(4-methylphenyl)-1-adamantanecarboxamide in lab experiments is its relatively low toxicity compared to other NMDA receptor modulators such as ketamine. However, this compound is also less potent than some other compounds and may require higher doses to achieve the desired effects.

Future Directions

There are several potential future directions for research on N-methyl-3-(4-methylphenyl)-1-adamantanecarboxamide. One area of interest is the development of more potent and selective NMDA receptor modulators based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of N-methyl-3-(4-methylphenyl)-1-adamantanecarboxamide involves a multi-step process that begins with the reaction of 4-methylbenzylamine with 1-adamantanecarboxylic acid. This reaction yields the intermediate product, N-(4-methylphenyl)-1-adamantanecarboxamide, which is subsequently methylated using dimethyl sulfate to produce this compound.

Scientific Research Applications

N-methyl-3-(4-methylphenyl)-1-adamantanecarboxamide has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and medicinal chemistry. In particular, this compound has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name |

N-methyl-3-(4-methylphenyl)adamantane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO/c1-13-3-5-16(6-4-13)18-8-14-7-15(9-18)11-19(10-14,12-18)17(21)20-2/h3-6,14-15H,7-12H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJJHVTCDNCFOQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701322177 | |

| Record name | N-methyl-3-(4-methylphenyl)adamantane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701322177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47196453 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

313500-66-2 | |

| Record name | N-methyl-3-(4-methylphenyl)adamantane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701322177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{2-[3-(2-sec-butylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5303259.png)

![N-[1-(3-fluoro-4-hydroxyphenyl)ethyl]-2-(3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide](/img/structure/B5303269.png)

![2-[2-(2-bromophenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5303272.png)

![2-{1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5303277.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5303281.png)

![N-{3-[({[3-(2,4-dichlorophenyl)acryloyl]amino}carbonothioyl)amino]phenyl}benzamide](/img/structure/B5303305.png)

![N-ethyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5303307.png)

![3-(benzylthio)-6-(3-chloro-4,5-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5303318.png)

![3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide](/img/structure/B5303325.png)

![1-acetyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5303363.png)